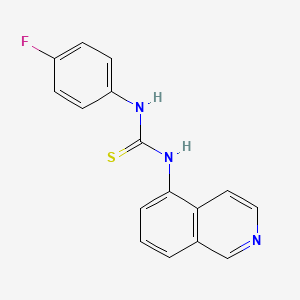

1-(4-Fluorophenyl)-3-(isoquinolin-5-yl)thiourea

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H12FN3S |

|---|---|

Molecular Weight |

297.4 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-3-isoquinolin-5-ylthiourea |

InChI |

InChI=1S/C16H12FN3S/c17-12-4-6-13(7-5-12)19-16(21)20-15-3-1-2-11-10-18-9-8-14(11)15/h1-10H,(H2,19,20,21) |

InChI Key |

HDBUBFKXJLAWQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)NC(=S)NC3=CC=C(C=C3)F |

Origin of Product |

United States |

Chemical Reactions Analysis

Alkylation and Acylation

The thiourea’s sulfur and nitrogen atoms participate in alkylation and acylation reactions:

-

Alkylation : Reacts with α-bromoacetophenone in DMF at 80°C to form thiazole derivatives via dehydrative cyclization .

-

Acylation : Treating with acyl chlorides (e.g., 2-((4-ethylphenoxy)methyl)benzoyl chloride) yields N-acyl thioureas, which are precursors to heterocyclic compounds .

Example Reaction Pathway :

textThiourea + α-Bromoacetophenone → Thiazole derivative (72% yield) Thiourea + Acyl Chloride → N-Acyl Thiourea → Heterocyclization

Oxidation and Cyclization

-

Oxidation : Exposure to oxidizing agents converts the thiourea group to sulfonamides or disulfides .

-

Cyclization : In the presence of POCl₃ or KOtBu, the compound forms fused pyrido[2,3-b]indoles or pyrrolo[2,1-a]isoquinolines (up to 84% yield) .

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| POCl₃ | Pyrido[2,3-b]indole | 90°C, 24–48 hours | 74–84% |

| KOtBu | Pyrrolo[2,1-a]isoquinoline | Reflux, 12–22 hours | 34–85% |

Coordination Chemistry

The compound acts as a ligand for transition metals:

-

Forms square-planar Pd(II) complexes with phosphine ligands, confirmed by FTIR and XRD .

-

Ru(II) complexes derived from similar thioureas catalyze transfer hydrogenation of carbonyl compounds using 2-propanol .

Metal Complex Properties :

Biochemical Interactions

-

Tyrosinase Inhibition : Isoquinoline thiourea derivatives show competitive inhibition of tyrosinase (IC₅₀ = 1.2–8.7 μM), critical for melanin biosynthesis .

-

Anticancer Activity : Structural analogs interfere with metabolic pathways in cancer cells, though specific data for this compound requires further study .

Stability and Degradation

Scientific Research Applications

Anticancer Activity

Research indicates that 1-(4-Fluorophenyl)-3-(isoquinolin-5-yl)thiourea exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell growth.

Case Studies

-

In Vitro Studies :

- A study conducted by the National Cancer Institute (NCI) evaluated the compound's efficacy against a panel of human tumor cells. The results demonstrated a mean growth inhibition (GI) value of approximately 15.72 µM, indicating strong antitumor activity .

- The compound was also found to induce apoptosis in cancer cells through the activation of specific signaling pathways, which are crucial for programmed cell death .

- Mechanism of Action :

Other Biological Activities

Beyond its anticancer potential, this compound has shown promise in other therapeutic areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially useful against various bacterial strains .

- Anti-HIV Properties : Similar thiourea compounds have been explored for their ability to inhibit HIV replication, suggesting a potential avenue for further research into the antiviral applications of this specific compound .

Summary Table of Applications

| Application Area | Findings |

|---|---|

| Anticancer | Significant growth inhibition in human tumor cells; apoptosis induction through specific pathways. |

| Antimicrobial | Potential activity against bacterial strains; requires further investigation. |

| Anti-HIV | Related compounds show promise as inhibitors of HIV replication; potential for similar activity. |

Mechanism of Action

WAY-353591 exerts its effects by inhibiting the activity of Casein kinase 1d. This inhibition disrupts the phosphorylation of target proteins involved in circadian rhythm regulation and cell cycle progression. The molecular targets and pathways involved include the phosphorylation of key proteins that control these processes, leading to altered cellular functions and potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Structural and Electronic Comparisons

Thiourea derivatives with fluorophenyl and heteroaromatic substituents exhibit distinct conformational and electronic properties:

- 1-(Adamantan-1-yl)-3-(4-fluorophenyl)thiourea (): This compound features a bulky adamantane group and a fluorophenyl moiety. Hirshfeld surface analysis and molecular docking studies highlight its planar geometry and strong hydrogen-bonding interactions, which correlate with its bioactivity .

Substituent Effects on Bioactivity

Substituent electronegativity and position critically influence thiourea bioactivity (Table 1):

- Electronegativity Trends : In chalcones (), bromine (Br) and fluorine (F) at para positions (e.g., 2j) yield lower IC₅₀ values than methoxy or chlorine substituents. Similarly, the fluorophenyl group in the target compound may enhance electron-withdrawing effects, stabilizing interactions with enzymatic targets .

- Isoquinoline vs. Adamantane: The isoquinoline moiety’s planar aromatic system contrasts with adamantane’s non-aromatic bulkiness, suggesting divergent binding modes. Adamantane may favor hydrophobic pockets, while isoquinoline could engage in aromatic stacking or hydrogen bonding via its nitrogen atoms .

Crystallographic and Conformational Insights

- Isostructural Compounds (): Fluorophenyl-containing thioureas (e.g., compounds 4 and 5) crystallize in triclinic systems (P 1̄ symmetry) with two independent molecules per asymmetric unit. The fluorophenyl group adopts perpendicular orientations relative to the molecular plane, a feature that may influence packing and solubility. The target compound’s isoquinoline group could enforce coplanarity, reducing conformational flexibility compared to chlorophenyl analogs .

Antiviral Activity Comparisons

- The target compound’s isoquinoline group, with its nitrogen-rich structure, may offer improved interactions with viral enzymes compared to bromopyridyl derivatives .

Biological Activity

1-(4-Fluorophenyl)-3-(isoquinolin-5-yl)thiourea is a synthetic compound belonging to the class of thioureas, which have been widely studied for their diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound is synthesized through the reaction of 5-aminoisoquinoline with 4-fluorophenyl isothiocyanate. The synthesis yields a white crystalline solid, characterized by its melting point and spectral data, including NMR and IR spectra. The structure can be represented as follows:

Biological Activity Overview

This compound exhibits several biological activities, including:

- Tyrosinase Inhibition : This compound has demonstrated significant inhibitory effects on tyrosinase, an enzyme critical in melanin synthesis. The inhibition constant (Ki) for this compound was found to be 131.00 μM, indicating a competitive inhibition mechanism .

- Anticancer Activity : The compound has shown promising anticancer properties against various cancer cell lines. In vitro studies indicated that it exhibited cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of approximately 150 μM .

- Antimicrobial Properties : Preliminary tests indicated that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The disc diffusion method revealed zones of inhibition comparable to standard antibiotics .

The mechanisms underlying the biological activities of this compound include:

- Enzyme Inhibition : As a competitive inhibitor of tyrosinase, the compound likely binds to the active site of the enzyme, preventing substrate access and subsequent melanin production.

- Cell Cycle Arrest : In cancer studies, it was observed that the compound induces cell cycle arrest at the G2/M phase in MCF-7 cells, leading to increased apoptosis rates .

Case Studies

Several studies have investigated the biological activity of thiourea derivatives similar to this compound:

- Study on Tyrosinase Inhibition :

- Anticancer Activity Evaluation :

Data Summary Table

Preparation Methods

Experimental Procedure

In a representative synthesis:

-

Reagents : 5-Aminoisoquinoline (1.0 equiv), 4-fluorophenyl isothiocyanate (1.0 equiv).

-

Solvent : Anhydrous acetonitrile.

-

Conditions : Stirring at room temperature for 12 hours under inert atmosphere.

-

Workup : The crude product is filtered, washed with cold ethanol, and recrystallized from ethanol to yield colorless crystals.

This method emphasizes simplicity and efficiency, avoiding the need for transition-metal catalysts or high-temperature conditions.

Optimization of Reaction Parameters

Key variables influencing the reaction’s success include solvent polarity, temperature, and stoichiometry.

Solvent Selection

Polar aprotic solvents like acetonitrile or dichloromethane are preferred due to their ability to stabilize ionic intermediates without participating in side reactions. Acetonitrile, in particular, enhances reaction kinetics by solubilizing both reactants while facilitating easy removal during purification.

Temperature and Reaction Time

Room-temperature reactions (20–25°C) over 12–24 hours are typical, balancing reaction completion with energy efficiency. Elevated temperatures may accelerate the reaction but risk decomposition of the thiourea product.

Stoichiometry and Purity of Reactants

A 1:1 molar ratio of 5-aminoisoquinoline to 4-fluorophenyl isothiocyanate is critical to minimize side products like bis-thioureas. Pre-drying reactants and solvents under molecular sieves (4 Å) further improves yields.

Purification and Characterization

Post-synthesis purification and structural validation are essential for ensuring compound integrity.

Recrystallization

The crude product is recrystallized from ethanol, yielding pure this compound as crystalline solids with a melting point of 184–186°C.

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃): Peaks at δ 7.75 (d, J = 8.0 Hz, 2H), 7.13 (d, J = 8.0 Hz, 2H), and aromatic signals confirm the fluorophenyl and isoquinoline moieties.

-

Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 297.4 ([M+H]⁺), consistent with the molecular formula.

Scalability and Industrial Relevance

The method’s scalability was demonstrated in a gram-scale synthesis, achieving an 85% yield without significant attrition. This underscores its viability for industrial applications, particularly in pharmaceutical development.

Comparative Analysis of Synthetic Routes

While alternative routes exist for related thioureas, the direct nucleophilic addition remains the most efficient for this compound. For example, multicomponent reactions involving isatin or tetrahydroisoquinoline are less relevant here, as they produce structurally distinct urea derivatives.

Research Findings and Applications

This compound has shown promise as a tyrosinase inhibitor (Kᵢ = 119.22 μM for analogs), suggesting potential use in treating hyperpigmentation disorders. Its mechanism involves competitive inhibition at the enzyme’s active site, as validated through Lineweaver-Burk kinetics.

Q & A

Q. Basic Research Focus

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding networks). For example, related fluorophenyl-thiourea compounds exhibit dihedral angles of 7.14°–56.26° between aromatic rings .

- ¹H/¹³C NMR : Key signals include NH protons (δ 9.5–10.5 ppm, broad) and fluorophenyl aromatic protons (δ 7.2–7.8 ppm, doublets) .

- HRMS : Confirm molecular formula (C₁₆H₁₁FN₄S) with <5 ppm error .

What strategies are employed to analyze the electronic effects of the 4-fluorophenyl and isoquinoline groups on the thiourea moiety's reactivity?

Q. Advanced Research Focus

- Computational Studies : Perform DFT calculations to map electrostatic potential surfaces. The electron-withdrawing 4-fluorophenyl group may polarize the thiourea C=S bond, enhancing electrophilicity .

- Hammett Analysis : Compare substituent effects using σₚ values (F: +0.06) to correlate electronic contributions with reaction rates in nucleophilic additions .

Experimental Validation : Synthesize analogs (e.g., replace F with Cl or CH₃) and compare kinetics in reactions like alkylation or hydrolysis .

How should researchers design experiments to assess the compound's stability under various pH and temperature conditions?

Q. Basic Research Focus

- pH Stability : Incubate the compound in buffers (pH 1–13) at 25°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). Thioureas are prone to hydrolysis in acidic/basic conditions, forming urea derivatives .

- Thermal Stability : Use TGA/DSC to determine decomposition onset temperatures. For fluorinated thioureas, expect stability up to 150–200°C .

In crystallographic studies, how do the intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the solid-state packing of this thiourea derivative?

Q. Advanced Research Focus

- Hydrogen Bonding : The thiourea NH groups often form N–H···S or N–H···N interactions, creating chains or dimers. For example, in related structures, N–H···S distances range from 2.8–3.2 Å .

- π-π Stacking : The fluorophenyl and isoquinoline rings may stack with centroid distances of 3.5–4.0 Å, influenced by substituent electronic effects .

Methodology : Use Hirshfeld surface analysis to quantify interaction contributions (e.g., 20–30% H-bonding, 10–15% π-π) .

How can researchers address discrepancies in biological activity data across different assays for this compound?

Q. Advanced Research Focus

- Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP levels for kinase assays). For fluorophenyl-thioureas, lipophilicity (logP ≈ 2.5–3.5) may affect membrane permeability .

- Data Normalization : Use internal controls (e.g., staurosporine for cytotoxicity) and statistical tools (e.g., Grubbs’ test to exclude outliers) .

What are the best practices for evaluating the compound's potential as a kinase inhibitor or protease modulator?

Q. Advanced Research Focus

- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) at 1–10 µM. Measure IC₅₀ values using fluorescence polarization assays.

- Protease Inhibition : Use FRET-based substrates (e.g., Dabcyl-Edans) to monitor activity in real-time. Thioureas often act as cysteine protease inhibitors via covalent binding .

Follow-up : Perform molecular docking (PDB: 1ATP for EGFR) to identify key binding residues (e.g., Lys721, Thr830) .

How do steric and electronic factors influence the compound's binding affinity in molecular docking studies?

Q. Advanced Research Focus

- Steric Effects : The isoquinoline group’s bulk may hinder binding in narrow active sites. Compare docking scores with truncated analogs (e.g., phenyl instead of isoquinoline) .

- Electronic Effects : Fluorine’s electronegativity enhances hydrogen-bond acceptor strength. Calculate Mulliken charges for the thiourea S atom to predict interaction strength .

What methodologies are recommended for analyzing metabolic stability and degradation pathways of this compound?

Q. Advanced Research Focus

- In Vitro Metabolism : Incubate with liver microsomes (human or rat) and identify metabolites via LC-MS/MS. Thioureas often undergo oxidative desulfurization to ureas .

- Degradation Pathways : Use isotopic labeling (e.g., ¹⁸O-water) to trace hydrolysis mechanisms. For fluorophenyl derivatives, expect resistance to CYP450-mediated oxidation due to fluorine’s deactivating effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.